molecular formula C12H12N4O4 B1384198 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one CAS No. 66234-47-7

7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one

Cat. No. B1384198
CAS RN: 66234-47-7
M. Wt: 276.25 g/mol
InChI Key: WMABAQBSKMVXJZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . Attached to this core are a morpholine ring and a nitro group .

Scientific Research Applications

Synthesis and Biological Activity

7-Morpholin-4-yl-6-nitroquinazolin-4(3H)-one serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives have been studied for their potential as small molecule inhibitors in cancer research, with some showing promise in anticancer applications (Wang et al., 2016).

Chemical and Spectral Studies

Studies on chemical properties and spectral analysis of nitro-quinazolines and their derivatives have been conducted. These studies are crucial for understanding the structural and electronic properties of these compounds, which are essential for their application in medicinal chemistry (Thakkar & Patel, 1969).

Hydrogen-Bonded Structures

Research on hydrogen-bonded sheet structures in various 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines has provided insights into the electronic polarization and molecular geometry of these compounds. This information is valuable for designing drugs with specific molecular interactions (Orozco et al., 2008).

Tumor-Vascular Disrupting Agents

In vivo and mechanistic studies have been conducted on analogs of 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one for their use as tumor-vascular disrupting agents (VDAs). These studies explore the effects of these compounds on tumor growth and their potential as novel anticancer agents (Cui et al., 2017).

Glucosidase Inhibitors with Antioxidant Activity

Some derivatives of 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one have been synthesized and evaluated for their in vitro antioxidant activities and potential as glucosidase inhibitors. These properties are significant for developing new treatments for diseases related to oxidative stress and glucose metabolism (Özil et al., 2018).

Antiprotease and Cytotoxic Effects

Certain 4-anilinoquinazolines derivatives, which are related to 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one, have shown significant antiprotease and cytotoxic effects. These findings are crucial for the development of new anticancer treatments (Jantová et al., 2001).

Theoretical and Spectroscopic Analysis

Theoretical and spectroscopic analyses of compounds related to 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one provide essential data for understanding the molecular structures and properties of these compounds, which can be leveraged in various scientific and medicinal applications (Kotan & Yüksek, 2016).

properties

IUPAC Name

7-morpholin-4-yl-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c17-12-8-5-11(16(18)19)10(6-9(8)13-7-14-12)15-1-3-20-4-2-15/h5-7H,1-4H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMABAQBSKMVXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)N=CNC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313421
Record name 7-(Morpholin-4-yl)-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one

CAS RN

66234-47-7
Record name NSC270036
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-(Morpholin-4-yl)-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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